2-Fluoro-3-isobutoxy-5-(trifluoromethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Activity and Chemical Properties
- Structural and Antibacterial Properties : Compounds with (trifluoromethoxy)phenylboronic acid structures have been studied for their physicochemical, structural, antimicrobial, and spectroscopic properties. These studies include evaluation of their acidity, molecular and crystal structures, and potential antibacterial potency against bacteria like Escherichia coli and Bacillus cereus. The introduction of the -OCF3 group affects acidity and influences the structural formation in the solid state, indicating potential applications in antimicrobial treatments (Adamczyk-Woźniak et al., 2021).
Chemical Synthesis and Material Properties
- Synthetic Applications : Research on the synthesis of compounds with specific phenylboronic acid functionalities demonstrates their potential as intermediates in creating novel fluorinated building blocks. For instance, the study on the synthesis of 3-fluorofuran-2(5H)-ones highlights innovative pathways to generate fluorinated compounds, useful in materials science and pharmaceuticals (Pomeisl et al., 2007).
Oncological Applications
- Anticancer Research : Phenylboronic acid and benzoxaborole derivatives have been evaluated for their antiproliferative potential and mode of action in cancer cells. Certain derivatives show promising antiproliferative and proapoptotic effects, suggesting their utility as novel anticancer agents (Psurski et al., 2018).
Acidity and Stability Studies
- Acidity and Stability : Investigations into the acidity constants and hydrolytic stability of fluoro-substituted phenylboronic acids reveal that fluorine incorporation enhances Lewis acidity, depending on the position and number of fluorine atoms. These findings have implications for the design of boron-based receptors and catalysts (Zarzeczańska et al., 2017).
Sensor Development and Analytical Applications
- Sensor Technology : The development of materials for specific recognition of glucose using fluoro-containing phenylboronic acid demonstrates the potential of these compounds in creating enzyme-free glucose sensors. Such applications are crucial in medical diagnostics and monitoring (Bao et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acid derivatives have been known to be used in the preparation of inhibitors ofkinesin spindle protein (KSP) , which could potentially be used as antitumor agents .
Mode of Action
It is known that boronic acid derivatives can undergofunctionalization via lithiation and reaction with electrophiles . This suggests that FITPBA might interact with its targets through a similar mechanism.
Biochemical Pathways
It has been used incatalytic protodeboronation of pinacol boronic esters, a process that involves the removal of a boron group from an organic compound . This suggests that FITPBA might affect pathways involving boron-containing compounds.
Result of Action
Given its potential use in the preparation ofantitumor agents , it might induce cell death in cancer cells or inhibit their proliferation.
Action Environment
The action of FITPBA can be influenced by various environmental factors. For instance, it is known that boronic acids can undergo thermal decomposition , leading to the release of irritating gases and vapors . Therefore, the temperature and other environmental conditions can affect the stability and efficacy of FITPBA.
Properties
IUPAC Name |
[2-fluoro-3-(2-methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF4O4/c1-6(2)5-19-9-4-7(20-11(14,15)16)3-8(10(9)13)12(17)18/h3-4,6,17-18H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULWZHRCZPFYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OCC(C)C)OC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.